3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that features a phenyl group, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The phenyl and butanamide groups are introduced through coupling reactions, such as amide bond formation using carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.
Piperidine Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of 3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17(18-8-4-2-5-9-18)16-21(24)22-19-10-12-20(13-11-19)27(25,26)23-14-6-3-7-15-23/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H,22,24) |
InChI Key |
XUHLCMHUHVCOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.